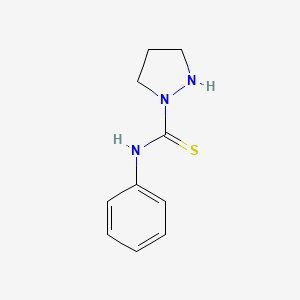

N-Phenylpyrazolidine-1-carbothioamide

Description

Structure

3D Structure

Properties

CAS No. |

65677-70-5 |

|---|---|

Molecular Formula |

C10H13N3S |

Molecular Weight |

207.30 g/mol |

IUPAC Name |

N-phenylpyrazolidine-1-carbothioamide |

InChI |

InChI=1S/C10H13N3S/c14-10(13-8-4-7-11-13)12-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,14) |

InChI Key |

OSFFKTIENTWYKS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNN(C1)C(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylpyrazolidine 1 Carbothioamide and Analogues

Strategic Approaches to the Pyrazolidine-1-carbothioamide Core Synthesis

The fundamental structure of pyrazolidine-1-carbothioamide is typically assembled through the formation of the five-membered pyrazolidine (B1218672) ring, often concurrently with the introduction of the carbothioamide moiety.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the pyrazolidine ring system. These methods generally involve the reaction of a precursor molecule containing a suitable backbone with a reagent that facilitates ring closure.

A prevalent and effective method for synthesizing 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives involves the cyclization reaction between chalcones (1,3-diaryl-2-propen-1-ones) and thiosemicarbazide (B42300). nih.govajgreenchem.com This reaction typically proceeds by heating the reactants under reflux in a suitable solvent. The choice of solvent can influence the reaction, with glacial acetic acid and ethanol (B145695) being commonly employed. nih.govrdd.edu.iq

The mechanism of this reaction involves a nucleophilic attack of the thiosemicarbazide on the β-carbon of the α,β-unsaturated ketone system of the chalcone (B49325), followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. nih.gov The reaction can be catalyzed by either acids or bases. For instance, refluxing chalcone derivatives with thiosemicarbazide in glacial acetic acid for 4-6 hours has been reported to produce pyrazoline analogs. nih.gov Alternatively, the reaction can be carried out in ethanol with a basic catalyst such as sodium hydroxide (B78521). rdd.edu.iqnih.gov

The versatility of this method lies in the ability to use a wide variety of substituted chalcones, which are themselves readily prepared through the Claisen-Schmidt condensation of aromatic aldehydes and ketones. rdd.edu.iqnih.gov This allows for the introduction of diverse substituents on the phenyl rings of the resulting pyrazoline carbothioamide.

Table 1: Examples of Chalcone-Thiosemicarbazide Cyclization

| Chalcone Precursor | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Substituted Chalcones (2a–2l) | Thiosemicarbazide, Glacial Acetic Acid, Reflux 4–6 h | Pyrazoline derivatives (3a–3l) | nih.gov |

| Substituted Chalcone derivatives | Thiosemicarbazide, 40% NaOH, Ethanol, Reflux 6 h | 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives (3a-3g) | rdd.edu.iq |

| Chalcones (1a-1j) | Thiosemicarbazide, Ethanolic KOH, Reflux | N-thiocarbamoylpyrazole derivatives (2a-2j) | nih.gov |

Annelation, or ring-fusion, reactions provide a pathway to more complex, fused pyrazole (B372694) carbothioamide systems. These strategies often utilize a pre-existing heterocyclic ring as a scaffold upon which the pyrazole ring is constructed. For example, a (3 + 2) annulation reaction of 1-aryl-3-(4-(dimethylamino)phenyl)prop-2-en-1-ones with hydrazinecarbothioamide hydrochloride has been demonstrated. nanobioletters.com This reaction, catalyzed by amberlyst-15 in acetonitrile (B52724) at room temperature, yields pyrazole carbothioamide derivatives in good yields. nanobioletters.com

Another approach involves utilizing an existing pyrazole derivative as a precursor for building further annelated structures. For instance, N-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been employed as a precursor to synthesize new annelated pyrazole, triazole, and thiazole (B1198619) analogs through cyclocondensation with reagents like semicarbazide (B1199961) and thiosemicarbazide. researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of 1H-pyrazole-1-carbothioamide derivatives.

One such strategy involves the reaction of hydrazine (B178648) hydrate, an arylidene malononitrile, and an isothiocyanate in the presence of a catalyst. biointerfaceresearch.com This one-pot reaction, conducted at 60-70°C, provides a direct route to 5-amino-4-cyano-N-substituted-3-phenyl-1H-pyrazole-1-carbothioamides with high yields and a broad substrate scope. biointerfaceresearch.com Another reported one-pot, three-component synthesis of N-(phenylimino)indazole-1-carbothioamides involves the condensation of aldehydes, dithizone, and dimedone under solvent-free conditions. rsc.org

The advantages of MCRs include simplified procedures, reduced reaction times, and minimization of waste, making them an attractive and environmentally benign synthetic strategy. rsc.orgnih.gov

Reactions of Phenyl Isothiocyanate with Thiosemicarbazide Derivatives

The reaction between a hydrazine derivative and an isothiocyanate is a fundamental method for the synthesis of thiosemicarbazides, which are key precursors to the target compounds. researchgate.net Specifically, reacting a hydrazine with phenyl isothiocyanate leads to the formation of a 4-phenylthiosemicarbazide (B147422) derivative. wisdomlib.orgmdpi.com

For instance, substituted 5-chloro-2-hydrazinylbenzo[d]oxazole can be reacted with substituted phenyl isothiocyanates in ethanol under reflux to yield the corresponding thiosemicarbazide derivatives. wisdomlib.org Similarly, various carbazoyl acetyl hydrazine derivatives can be reacted with different aryl isothiocyanates to produce a library of N-substituted hydrazine-1-carbothioamides. nih.gov These thiosemicarbazide intermediates can then be cyclized with appropriate reagents to form the desired pyrazolidine or pyrazole ring.

Derivatization Strategies and the Impact of Substituents on Synthetic Yield and Pathway

The properties and potential applications of N-phenylpyrazolidine-1-carbothioamide can be fine-tuned by introducing various substituents onto the core structure. Derivatization is often achieved by using substituted starting materials in the synthetic schemes described above.

The nature and position of substituents on the chalcone precursors, for example, can significantly influence the yield of the final pyrazoline carbothioamide. Electron-donating or electron-withdrawing groups on the aromatic rings of the chalcone can affect the reactivity of the α,β-unsaturated system, thereby impacting the rate and efficiency of the cyclization reaction with thiosemicarbazide.

In one-pot multicomponent reactions, the choice of the isothiocyanate component directly determines the substituent on the nitrogen atom of the carbothioamide moiety. The use of various aryl, alkyl, or other substituted isothiocyanates allows for the creation of a diverse library of N-substituted pyrazole-1-carbothioamides. biointerfaceresearch.com

The following table summarizes the synthesis of various carbazole (B46965) hydrazine-carbothioamide derivatives, highlighting the impact of different isothiocyanate reactants on the final product and yield.

Table 2: Synthesis of 2-(2-(9H-carbazol-9-yl)acetyl)-N-substituted-hydrazine-1-carbothioamide Derivatives

| Isothiocyanate Reactant | Product | Isolated Yield (%) | Reference |

|---|---|---|---|

| 3-methoxyphenyl isothiocyanate | 2-(2-(9H-carbazol-9-yl)acetyl)-N-(3-methoxyphenyl)hydrazine-1-carbothioamide (4b) | 84% | nih.gov |

| 3-morpholinopropyl isothiocyanate | 2-(2-(9H-carbazol-9-yl)acetyl)-N-(3-morpholinopropyl)hydrazine-1-carbothioamide (4c) | 92% | nih.gov |

| 4-chlorophenyl isothiocyanate | 2-(2-(9H-carbazol-9-yl)acetyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (4h) | 90% | nih.gov |

Mechanistic Investigations of Reaction Pathways for this compound and Analogues

The synthesis of the this compound scaffold, while not extensively detailed for the exact compound, can be understood by examining the mechanistic pathways for the formation of the core pyrazolidine ring and the introduction of the carbothioamide group. These investigations primarily draw from studies on analogous pyrazoline and pyrazolidine structures. The formation of the saturated pyrazolidine ring typically involves nucleophilic additions and subsequent cyclization steps.

Elucidation of Proposed Reaction Mechanisms (e.g., Nucleophilic Additions, Cyclization Steps)

The formation of the pyrazolidine ring often proceeds through the reaction of a hydrazine derivative with a suitable three-carbon electrophile, such as an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound. The proposed mechanism generally involves a sequence of nucleophilic additions and intramolecular cyclization.

One plausible pathway for the formation of a pyrazolidine ring, which is the core of this compound, involves the reaction of a hydrazine with an α,β-unsaturated carbonyl compound. The reaction is believed to initiate with a nucleophilic attack of the hydrazine onto the β-carbon of the unsaturated system in a Michael-type 1,4-addition. This is followed by an intramolecular cyclization through the nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon. Subsequent dehydration then leads to the formation of a pyrazoline ring. To obtain the saturated pyrazolidine ring, a reduction of the pyrazoline intermediate would be necessary.

Alternatively, the reaction of a hydrazine with a 1,3-dicarbonyl compound is another established route. The proposed mechanism suggests an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the second carbonyl group, leading to a dihydroxypyrazolidine intermediate. researchgate.net Subsequent dehydration steps would then typically lead to a pyrazole. However, under controlled conditions, the pyrazolidine intermediate can be trapped or the resulting pyrazoline can be reduced.

A common method for synthesizing pyrazoline-1-carbothioamides, close analogues of the target compound, involves the reaction of chalcones (α,β-unsaturated ketones) with thiosemicarbazide. rdd.edu.iqnih.gov The proposed mechanism for this reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization. Specifically, the nucleophilic nitrogen of the thiosemicarbazide attacks the carbonyl carbon of the chalcone, which is then followed by a cyclization step where the other nitrogen attacks the β-carbon of the double bond. chim.it This leads to the formation of the 4,5-dihydro-1H-pyrazole-1-carbothioamide (pyrazoline-1-carbothioamide) ring system. rdd.edu.iq

For the specific synthesis of this compound, one could envision a multi-step process or a one-pot reaction. In a stepwise approach, phenylhydrazine (B124118) could first be reacted with a suitable three-carbon synthon to form the pyrazolidine ring, which would then be reacted with phenyl isothiocyanate to introduce the N-phenylcarbothioamide moiety. In a one-pot synthesis, a precursor such as N-phenylhydrazinecarbothioamide could potentially react with a suitable electrophile in a cycloaddition reaction.

A well-established method for the synthesis of pyrazolidines is the [3+2] cycloaddition of azomethine imines with alkenes. nih.gov This reaction provides a direct route to the pyrazolidine core with good control over stereochemistry. nih.gov Mechanistic studies have shown that these reactions can proceed through either a concerted or a stepwise pathway, depending on the specific reactants and conditions. nih.gov

The table below summarizes the key mechanistic steps involved in the formation of pyrazolidine and pyrazoline rings from different starting materials.

| Starting Materials | Key Intermediates | Mechanistic Steps | Product Type |

| Hydrazine + α,β-Unsaturated Carbonyl | Hydrazone or Aza-Michael adduct | Nucleophilic addition, Intramolecular cyclization, Dehydration | Pyrazoline |

| Hydrazine + 1,3-Dicarbonyl Compound | Dihydroxypyrazolidine | Nucleophilic addition, Intramolecular cyclization, Dehydration | Pyrazole (via Pyrazoline) |

| Chalcone + Thiosemicarbazide | Hydrazone | Nucleophilic attack, Intramolecular cyclization | Pyrazoline-1-carbothioamide |

| Azomethine imine + Alkene | Zwitterionic intermediate (stepwise) | [3+2] Cycloaddition (concerted or stepwise) | Pyrazolidine |

Role of Catalysis in Enhancing Synthetic Efficiency

Catalysis plays a pivotal role in the synthesis of pyrazolidine and its derivatives, often leading to improved yields, reduced reaction times, and enhanced selectivity. Both acid and base catalysis are commonly employed, as well as more advanced catalytic systems involving metal complexes and organocatalysts.

Acid Catalysis: Acid catalysts, such as acetic acid or hydrochloric acid, are frequently used in the synthesis of pyrazolines from chalcones and hydrazines. mdpi.com The acid protonates the carbonyl group of the chalcone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. The acid also catalyzes the dehydration step, promoting the formation of the final pyrazoline product.

Base Catalysis: Base catalysts, like sodium hydroxide or potassium hydroxide, are also utilized in the synthesis of pyrazoline-1-carbothioamides from chalcones and thiosemicarbazide. thepharmajournal.com The base can deprotonate the thiosemicarbazide, increasing its nucleophilicity.

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of ease of separation and catalyst recycling. For instance, Amberlyst-15, a strongly acidic ion-exchange resin, has been effectively used to catalyze the (3+2) annulation reaction of chalcones with hydrazinecarbothioamide hydrochloride to produce pyrazole carbothioamide derivatives in good yields at room temperature. nanobioletters.com

Metal Catalysis: Transition metal catalysts have been employed in the synthesis of pyrazolidines. For example, a palladium catalyst system composed of Pd(OAc)2 and S-Phos has been shown to efficiently generate pyrazolidines through the carboamination of alkenes. organic-chemistry.org This method allows for the use of aryl chlorides as electrophiles and minimizes side reactions. organic-chemistry.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrazolidines. Chiral organocatalysts, such as proline derivatives, can facilitate the enantioselective formation of pyrazolidine rings. For instance, the in situ generation of α-amino aldehydes followed by a reaction with dimethyloxosulfonium methylide under organocatalytic conditions yields 4-hydroxypyrazolidine derivatives with high enantioselectivity. organic-chemistry.org

The following table provides an overview of different catalytic systems used in the synthesis of pyrazolidine and pyrazoline analogues and their respective roles.

| Catalyst Type | Example | Role in Reaction | Advantages |

| Acid Catalyst | Acetic Acid, HCl | Protonates carbonyl, catalyzes dehydration | Readily available, effective |

| Base Catalyst | NaOH, KOH | Deprotonates nucleophile | Simple, efficient |

| Heterogeneous Catalyst | Amberlyst-15 | Provides acidic sites for annulation | Recyclable, easy work-up |

| Metal Catalyst | Pd(OAc)2/S-Phos | Catalyzes carboamination of alkenes | High efficiency, broad scope |

| Organocatalyst | Proline derivatives | Enables asymmetric synthesis | Enantioselectivity, metal-free |

Structural Elucidation and Advanced Spectroscopic Characterization of N Phenylpyrazolidine 1 Carbothioamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms in a molecule. For N-Phenylpyrazolidine-1-carbothioamide derivatives, the ¹H NMR spectrum reveals characteristic signals for the pyrazolidine (B1218672) ring, the N-phenyl substituent, and the carbothioamide moiety.

The protons of the pyrazolidine ring typically exhibit a complex splitting pattern due to spin-spin coupling. Specifically, the methylene (B1212753) protons (at C4 and C5) and the methine proton (at C3, if substituted) form a spin system. For instance, in related 4,5-dihydro-1H-pyrazole-1-carbothioamide structures, the C4 protons appear as two distinct doublet of doublets, reflecting geminal and vicinal coupling. nanobioletters.com The proton at C5 also appears as a doublet of doublets. nanobioletters.com The protons of the N-phenyl group typically appear as a series of multiplets in the aromatic region of the spectrum (approximately δ 7.0–7.6 ppm). researchgate.net The proton attached to the thioamide nitrogen (NH) often presents as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. nih.govmdpi.com

Table 1: Typical ¹H NMR Chemical Shifts for Pyrazoline Carbothioamide Derivatives Data is based on analogous pyrazoline structures.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrazolidine C4-Ha | ~3.6 | dd | nanobioletters.com |

| Pyrazolidine C4-Hb | ~3.9 | dd | nanobioletters.com |

| Pyrazolidine C5-H | ~4.3 | dd | nanobioletters.com |

| Aromatic C-H | 7.0 - 7.6 | m | researchgate.net |

| Thioamide N-H | 8.3 - 10.9 | s (broad) | nanobioletters.comnih.govmdpi.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. A key diagnostic signal in the ¹³C NMR spectrum of this compound is the resonance of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and appears at a characteristically downfield chemical shift, typically in the range of δ 174–178 ppm. nanobioletters.comnih.govmdpi.com

The carbon atoms of the pyrazolidine ring also give rise to distinct signals. In related pyrazole (B372694) structures, the C3, C4, and C5 carbons resonate in the approximate ranges of δ 151–154 ppm, δ 40–44 ppm, and δ 67–70 ppm, respectively. nanobioletters.com The carbons of the phenyl group produce signals in the aromatic region (δ 120–140 ppm).

Table 2: Characteristic ¹³C NMR Chemical Shifts for Pyrazole Carbothioamide Derivatives Data is based on analogous pyrazole structures.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=S (Thiocarbonyl) | 174 - 178 | nanobioletters.comnih.govmdpi.com |

| Pyrazole C-3 | 151 - 154 | nanobioletters.com |

| Aromatic C (quaternary) | ~139 | mdpi.com |

| Aromatic C-H | 124 - 129 | mdpi.com |

| Pyrazole C-5 | 67 - 70 | nanobioletters.com |

| Pyrazole C-4 | 40 - 44 | nanobioletters.com |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. This method is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₁₃N₃S), the experimentally measured exact mass would be compared to the theoretically calculated mass, with a very small mass error (typically <5 ppm) confirming the proposed formula. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key absorptions include the N-H stretching vibration of the secondary thioamide group, typically observed in the range of 3100–3300 cm⁻¹. nih.govresearchgate.net C-H stretching vibrations from the aromatic phenyl ring appear at frequencies slightly above 3000 cm⁻¹, while those from the aliphatic pyrazolidine ring are found just below 3000 cm⁻¹. nih.govvscht.cz The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1400–1600 cm⁻¹ region. researchgate.netvscht.cz The C-N stretching band is typically found around 1200–1350 cm⁻¹. researchgate.net The thiocarbonyl (C=S) stretching vibration, which is a key diagnostic peak, is generally weaker than a carbonyl (C=O) stretch and appears in the fingerprint region, typically between 1020–1250 cm⁻¹. researchgate.net

Table 3: Principal IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Thioamide) | Stretch | 3100 - 3300 | nih.govresearchgate.net |

| C-H (Aromatic) | Stretch | 3000 - 3100 | vscht.cz |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | vscht.cz |

| C=C (Aromatic) | Stretch | 1400 - 1600 | researchgate.net |

| C-N | Stretch | 1200 - 1350 | researchgate.net |

| C=S (Thiocarbonyl) | Stretch | 1020 - 1250 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly employed. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺) corresponding to its molecular weight. nanobioletters.comresearchgate.net Analysis of the fragmentation pattern can provide further structural confirmation, often revealing characteristic losses or cleavages of the pyrazolidine ring and its substituents. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state. figshare.comresearchgate.net

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as N-phenylpyrrolidine-1-carbothioamide, provides valuable insight. nih.gov For this analogue, the C=S bond length is approximately 1.689 Å, and the thioamide N-C bond is around 1.332 Å, indicating partial double bond character due to resonance. nih.gov Such data from X-ray crystallography offers unambiguous proof of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.govnih.gov

Table 4: Typical Crystallographic Data for a Related Thioamide Structure Data based on N-phenylpyrrolidine-1-carbothioamide.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| C=S Bond Length | ~1.69 Å | nih.gov |

| N-C (thioamide) Bond Length | ~1.33 Å | nih.gov |

Computational and Theoretical Investigations on N Phenylpyrazolidine 1 Carbothioamide and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various properties of N-Phenylpyrazolidine-1-carbothioamide and its derivatives.

Geometrical Optimization and Conformational Stability Analysis

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. For analogues of this compound, such as 5-(4-(dimethylamino) phenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, DFT has been used to confirm molecular structures. These computational findings are often validated by comparing them with experimental data from techniques like X-ray crystallography. researchgate.net

Conformational analysis, a key aspect of these studies, involves identifying the various spatial arrangements of a molecule (conformers) and determining their relative stabilities. For instance, in studies of related heterocyclic compounds, DFT has been used to explore the conformational landscape and identify the most energetically favorable conformers. mdpi.com This is achieved by systematically rotating bonds and calculating the energy of each resulting structure. The conformer with the lowest energy is considered the most stable.

Table 1: Example of Optimized Geometrical Parameters for a Pyrazoline Analogue

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.38 Å |

| Bond Length | C=S | 1.67 Å |

| Bond Angle | N-C-S | 125.3° |

| Dihedral Angle | C-N-C-C | 178.5° |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar compounds.

Energetic Landscape of Isomers and Tautomeric Forms

Molecules like this compound can exist in different isomeric and tautomeric forms. Tautomers are isomers that readily interconvert, often through the migration of a proton. DFT calculations are instrumental in mapping the energetic landscape of these different forms, which helps in understanding their relative stabilities and the equilibrium between them. mdpi.com

For example, in the study of 1-benzamidoisoquinoline derivatives, a system with similarities in functional groups, computational studies have shown that the inclusion of explicit solvent molecules is crucial for accurately reproducing experimental observations of tautomeric equilibria. mdpi.com The energy difference between the tautomers determines their relative populations at equilibrium. A lower energy value indicates a more stable form.

Electronic Structure Properties and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide valuable information about these properties through various descriptors. nih.gov

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. amazonaws.com A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. amazonaws.comnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or deficient in electrons. mdpi.com Red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents. mdpi.com

Table 2: Electronic Properties of a Pyrazoline Derivative Analogue

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar compounds.

Other reactivity descriptors that can be calculated using DFT include electronegativity, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's reactive nature. amazonaws.comscispace.com

DFT-Based Mechanistic Studies of Chemical Reactions

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. It can be used to model the entire reaction pathway, including transition states and intermediates, providing a detailed understanding of how a reaction proceeds. nih.govnih.gov For instance, in the study of the nitrosolysis of N-hydroxymethyldialkylamines, DFT calculations supported a proposed reaction mechanism by identifying key intermediates and transition states. rsc.orgresearchgate.net

These studies can help in understanding the regioselectivity of reactions, as demonstrated in the synthesis of pyrazole-isoxazoline hybrids where DFT calculations were used to explain the observed product distribution. nih.gov By calculating the activation energies for different possible pathways, researchers can predict the most likely course of the reaction.

Molecular Dynamics (MD) Simulations in Binding Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for investigating the interactions between a ligand, such as an this compound analogue, and a biological receptor, like a protein or DNA. utupub.fi

Assessment of Ligand-Receptor Binding Stability

MD simulations can provide a dynamic picture of how a ligand binds to its target receptor. researchgate.net By simulating the ligand-receptor complex in a solvated environment, researchers can assess the stability of the binding over time. nih.govunica.it Key parameters analyzed in these simulations include:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. ekb.eg

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues in the protein, providing insights into the flexibility of different parts of the receptor upon ligand binding. rsc.org

Radius of Gyration (Rg): This parameter indicates the compactness of the protein structure. Changes in Rg can reveal conformational changes in the receptor induced by ligand binding. ekb.eg

In a study on a carbothioamide analogue, an MD simulation of a protein-ligand complex for 100 nanoseconds showed a mean RMSD of 0.31 nm, indicating a stable interaction. researchgate.net Such simulations are crucial for understanding the dynamic nature of ligand-receptor interactions and for the rational design of new drug candidates. rsc.orgunimi.it

Advanced Quantum Chemical Methods (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld Surface Analysis)

Computational and theoretical investigations provide profound insights into the molecular structure, stability, and reactivity of this compound and its analogues. Advanced quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis, are particularly powerful tools for elucidating the nature of intramolecular and intermolecular interactions that govern the properties of these compounds.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding and non-covalent interactions. researchgate.net This approach is based on identifying critical points in the electron density, particularly bond critical points (BCPs), which exist on the path of maximum electron density between two interacting atoms. researchgate.net The properties at these BCPs, such as the electron density itself (ρ(r)bcp), its Laplacian (∇²ρ(r)bcp), and the total electron energy density (H(r)bcp), provide quantitative information about the nature and strength of the interaction.

Generally, for shared interactions like covalent bonds, ∇²ρ(r)bcp is negative, indicating a concentration of electron density. For closed-shell interactions, which include hydrogen bonds, ionic bonds, and van der Waals forces, ∇²ρ(r)bcp is positive. rsc.org The total energy density, H(r)bcp, which is the sum of the kinetic energy density (G(r)bcp) and potential energy density (V(r)bcp), is a particularly reliable indicator; a negative H(r)bcp suggests a significant degree of covalent character in the interaction. researchgate.net

For intramolecular hydrogen bonds, which are crucial for determining the conformation of pyrazoline carbothioamide analogues, the accepted ranges for a hydrogen bond to exist are typically 0.002–0.035 atomic units (a.u.) for ρ(r)bcp and 0.024–0.139 a.u. for ∇²ρ(r)bcp. nih.gov Analysis of potential intramolecular interactions within analogues, such as the N-H···O hydrogen bond, allows for a detailed characterization of their stability.

The following table presents representative QTAIM data for N-H···O hydrogen bonds found in dimer structures of 2-pyridone, an analogue system used to model interactions relevant to pyrazoline derivatives. ijnc.ir

Table 1: Topological Parameters from QTAIM Analysis for N-H···O Hydrogen Bonds in an Analogue System (2-pyridone dimers).

| Parameter | 2-pyridone | F-substituted | Cl-substituted | Br-substituted |

|---|---|---|---|---|

| ρ(r)bcp (a.u.) | 0.036 | 0.035 | 0.035 | 0.035 |

| ∇²ρ(r)bcp (a.u.) | 0.118 | 0.115 | 0.116 | 0.116 |

| H(r)bcp (a.u.) | -0.002 | -0.002 | -0.002 | -0.002 |

Data sourced from a computational study on 2-pyridone and its substituted dimers. ijnc.ir Values are in atomic units (a.u.).

Hirshfeld Surface Analysis

Hirshfeld Surface Analysis is a versatile computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density from all other molecules in the crystal. The resulting three-dimensional Hirshfeld surface provides a detailed picture of the molecular environment.

Key insights are derived from mapping various properties onto this surface. The normalized contact distance (dnorm) map is particularly useful. It highlights regions of significant intermolecular contact, where red spots indicate contacts shorter than the van der Waals radii (strong interactions, such as hydrogen bonds), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts. researchgate.net

For carbothioamide analogues, this analysis reveals the dominant forces stabilizing the crystal structure. A study on 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide, a related N-phenyl-carbothioamide structure, provides a clear example of the distribution of intermolecular contacts. researchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an N-Phenyl-Carbothioamide Analogue.

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H···H | 40.9 |

| C···H/H···C | 23.7 |

| S···H/H···S | 10.7 |

| N···H/H···N | 8.1 |

| O···H/H···O | 7.0 |

| Other Contacts (C···C, S···C, etc.) | 9.6 |

Data sourced from the Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. researchgate.net

The data clearly indicates that H···H, C···H, and S···H contacts are the most significant contributors to the crystal packing, highlighting the primary role of van der Waals forces and weaker hydrogen bonding in the supramolecular assembly of these types of molecules. researchgate.net

Structure Activity Relationship Sar Investigations of N Phenylpyrazolidine 1 Carbothioamide Derivatives

Rational Design Principles for Activity Modulation

Specific rational design principles for modulating the activity of N-Phenylpyrazolidine-1-carbothioamide derivatives are not extensively documented. However, in the broader context of pyrazoline carbothioamide derivatives, rational design often focuses on the modification of substituents on the phenyl rings and the pyrazoline core to enhance potency and selectivity against various biological targets. General principles would involve altering electronic properties, steric bulk, and hydrogen bonding capabilities to optimize interactions with a target receptor or enzyme. For related series of compounds, such as 1H-pyrazole-1-carbothioamide derivatives, design strategies have been employed to develop agents with potential anticancer activities by targeting specific cellular pathways.

Impact of Substituent Variations on Potency and Selectivity

Due to the limited availability of specific research on this compound, data tables detailing research findings on its derivatives could not be generated.

Emerging Research Areas and Applications of N Phenylpyrazolidine 1 Carbothioamide Analogues

The versatile scaffold of N-phenylpyrazolidine-1-carbothioamide and its analogues has positioned these compounds as subjects of growing interest in several advanced scientific fields. Beyond their established biological activities, emerging research is exploring their potential in materials science, as crucial building blocks in complex organic synthesis, and as specialized tools for chemical research. These new avenues of investigation promise to unlock novel applications for this class of heterocyclic compounds.

Future Perspectives and Challenges in N Phenylpyrazolidine 1 Carbothioamide Research

Advancements in Stereoselective and Green Synthetic Methodologies

A primary challenge in the synthesis of N-Phenylpyrazolidine-1-carbothioamide and its derivatives lies in developing methodologies that are both environmentally benign and capable of producing stereochemically pure compounds. Future research will increasingly focus on "green" chemistry principles to minimize hazardous waste and improve efficiency.

Key advancements are anticipated in the following areas:

Catalytic Annulation Reactions: The use of solid acid catalysts, such as amberlyst-15, presents an efficient and reliable method for the synthesis of pyrazole (B372694) carbothioamide derivatives through (3+2) annulation reactions. nanobioletters.com This approach is expected to be adapted for pyrazolidine (B1218672) systems, offering high regioselectivity and simplified workup procedures.

Microwave and Ultrasound-Assisted Synthesis: Energy-efficient techniques like microwave irradiation and ultrasonication are becoming instrumental in accelerating reaction times and improving yields for heterocyclic compounds. mdpi.comresearchgate.netnih.gov The application of these methods to the synthesis of this compound can lead to rapid and scalable production, a significant advantage for further biological screening. For instance, microwave-assisted synthesis has been successfully used for 1,2,4-triazine (B1199460) derivatives, demonstrating its utility for related heterocyclic systems. researchgate.net

Biocatalysis: The use of biocatalysts offers a highly selective and environmentally friendly route to N-heterocyclic compounds. mdpi.com Exploring enzymatic pathways for the synthesis of chiral pyrazolidine cores is a promising future direction that could address the demand for enantiomerically pure therapeutic agents.

| Green Synthetic Technique | Potential Advantage for this compound Synthesis | Related Compound Example |

| Solid Acid Catalysis | High regioselectivity, ease of catalyst removal, and reusability. | Pyrazole carbothioamide derivatives via amberlyst-15. nanobioletters.com |

| Microwave Irradiation | Rapid reaction times, increased yields, and energy efficiency. | 4-Carbothioamide-1,2,4-triazine derivatives. researchgate.net |

| Ultrasonication | Enhanced reaction rates and yields, often under milder conditions. | Oxoquinoline-1(2H)-carboxamide derivatives. nih.gov |

| Biocatalysis | High stereoselectivity, mild reaction conditions, and reduced environmental impact. | Substituted 1,5-benzodiazepines using thiamine (B1217682) hydrochloride. mdpi.com |

Integration of Advanced Hybrid Computational Approaches

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby reducing the time and cost of laboratory research. For this compound, the integration of advanced hybrid computational methods will be crucial for rational drug design.

Future efforts will likely involve:

Molecular Docking Studies: In silico molecular docking is a powerful technique to predict the binding affinity and orientation of a ligand within the active site of a protein target. researchgate.net This has been successfully applied to pyrazoline-1-carbothioamide derivatives to identify interactions with targets like Epidermal Growth Factor Receptor (EGFR). researchgate.net Similar approaches will elucidate the binding modes of this compound with various receptors.

Quantum Mechanics/Molecular Mechanics (QM/MM): Hybrid QM/MM methods provide a higher level of accuracy for studying reaction mechanisms and enzymatic catalysis by treating the reactive center with quantum mechanics and the surrounding protein environment with molecular mechanics. This can offer deeper insights into the electronic interactions governing ligand binding.

Pharmacophore Modeling and Virtual Screening: Based on the known active analogues, pharmacophore models can be generated to identify the essential structural features required for biological activity. These models can then be used to screen large virtual libraries of compounds to identify new potential hits with the this compound scaffold.

Deepening Mechanistic Understanding of Molecular Interactions

A fundamental challenge in drug development is to understand precisely how a molecule exerts its biological effect at a molecular level. For this compound, future research must focus on elucidating its mechanism of action and the specific molecular interactions that drive its activity.

Key research directions include:

Identification of Binding Residues: Molecular docking studies on related pyrazoline carbothioamides have identified key amino acid residues, such as Thr 766 and Met 769 in the EGFR active site, that are crucial for binding. researchgate.net Similar computational and experimental studies (e.g., site-directed mutagenesis) will be vital to map the interaction landscape of this compound with its biological targets.

DNA Binding Studies: Some carbothioamide-based pyrazoline analogues have been shown to interact with DNA, suggesting this as a potential mechanism for their anticancer effects. nih.gov Investigating the potential for this compound to bind DNA through techniques like absorption spectroscopy, fluorescence, and circular dichroism could reveal a novel mechanism of action.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives and evaluating their biological activity will continue to be a cornerstone of research. mdpi.commdpi.com These SAR studies, complemented by computational analysis, will help in understanding how different substituents on the phenyl and pyrazolidine rings influence potency and selectivity. mdpi.commdpi.com

Exploration of Novel Biological Targets and Therapeutic Horizons

The versatility of the pyrazole and pyrazoline carbothioamide scaffolds suggests that this compound may have a broad range of biological activities. A significant future perspective is the exploration of novel biological targets and, consequently, new therapeutic applications.

Promising areas for investigation include:

Anticancer Activity: Numerous pyrazole and pyrazoline carbothioamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govnih.gov Potential targets include protein kinases like SK1 and CDK2, as well as thymidylate synthase. nih.govresearchgate.net Screening this compound against a panel of cancer cell lines and kinase assays is a logical next step.

Antimicrobial Potential: The carbothioamide moiety is present in many compounds with known antibacterial and antifungal properties. nanobioletters.comnih.gov Evaluating this compound against a range of microbial strains, including multi-drug resistant ones, could open up new avenues in the fight against infectious diseases.

Neurological Disorders: Derivatives of pyrazoline-1-carbothioamide have been synthesized and evaluated for anticonvulsant and antidepressant activities. nih.gov Furthermore, related carbothioamide structures have been designed as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing agents to treat neurological conditions.

| Therapeutic Area | Potential Biological Target(s) | Evidence from Related Compounds |

| Oncology | Protein Kinases (SK1, CDK2), Thymidylate Synthase, EGFR, DNA | N-bridged pyrazole-1-carbothioamides show antiproliferative activity. nih.gov |

| Infectious Diseases | Bacterial and fungal cellular components. | Pyrazole carbothioamides exhibit antimicrobial activity. nanobioletters.com |

| Neurology | CNS receptors, Neuronal Nitric Oxide Synthase (nNOS). | Pyrazoline-1-carbothioamides show anticonvulsant effects. nih.gov |

Design of Highly Selective Molecular Entities

A major challenge in drug design is achieving selectivity for the desired biological target to minimize off-target effects. Future research on this compound must prioritize the design of derivatives with high selectivity.

Strategies to achieve this include:

Structure-Based Drug Design: Once a biological target is validated, high-resolution structural information from X-ray crystallography or cryo-electron microscopy can guide the design of derivatives that fit precisely into the target's binding site. This approach has been used to develop selective inhibitors for various enzymes.

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate a compound's selectivity and pharmacokinetic profile. The 1,2,3-triazole ring, for instance, is often used as a bioisostere in medicinal chemistry. mdpi.com Systematically applying bioisosteric replacements to the this compound scaffold can fine-tune its interaction with different targets.

Fragment-Based Drug Discovery: This approach involves screening small molecular fragments to identify those that bind to the target of interest. These fragments can then be grown or linked together to create a potent and selective lead compound. This methodology could be applied to identify optimal substituents for the this compound core.

By leveraging these advanced strategies, the research community can navigate the challenges and capitalize on the opportunities presented by the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.